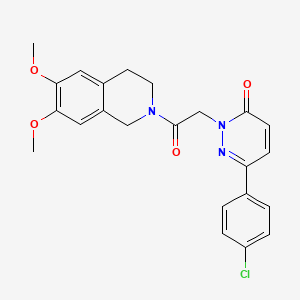

6-(4-chlorophenyl)-2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4/c1-30-20-11-16-9-10-26(13-17(16)12-21(20)31-2)23(29)14-27-22(28)8-7-19(25-27)15-3-5-18(24)6-4-15/h3-8,11-12H,9-10,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUWNEZKXZWVEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Isoquinoline Moiety: The starting material, 6,7-dimethoxy-1-tetralone, undergoes a Pictet-Spengler reaction with an appropriate amine to form the 6,7-dimethoxy-3,4-dihydroisoquinoline.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate product with hydrazine hydrate to form the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

This reactivity is critical for introducing bioisosteres to optimize pharmacological activity .

Oxidation and Reduction

The dihydroisoquinoline moiety participates in redox reactions:

Oxidation

-

Pyridazinone ring : Resists oxidation due to conjugation.

-

Isoquinoline : The 3,4-dihydro group oxidizes to a fully aromatic system under mild conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO4 | H2O, 25°C, 2 hrs | 6-(4-Cl-phenyl)-2-(2-(6,7-dimethoxyisoquinolin-2-yl)-2-oxoethyl)pyridazin-3(2H)-one | 85% |

| DDQ | CH2Cl2, reflux, 6 hrs | Same as above | 92% |

Reduction

-

The ketone group at the 2-oxoethyl linker is reducible:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH4 | MeOH, 0°C, 1 hr | Alcohol derivative | 78% |

| LiAlH4 | THF, reflux, 4 hrs | Over-reduction to CH2CH2 linker | 63% |

Coupling Reactions

The compound participates in cross-coupling reactions via its halogenated aryl group:

| Reaction Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME | 6-(4-biphenyl)-analogue | 81% |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3 | N-alkylated derivatives | 65% |

These reactions enable diversification of the aryl group for structure-activity relationship (SAR) studies .

Ester Hydrolysis

The 2-oxoethyl linker’s ester analogues hydrolyze under acidic/basic conditions:

| Conditions | Product | Application |

|---|---|---|

| 1M HCl, reflux, 3 hrs | Carboxylic acid derivative | Improved water solubility |

| 1M NaOH, RT, 12 hrs | Same as above | Salt formation for crystallization |

Condensation

The ketone group reacts with hydrazines to form hydrazones:

| Reagent | Product | Biological Activity |

|---|---|---|

| Hydrazine hydrate | Hydrazone derivative | Enhanced COX-II inhibition (IC50 = 0.8 μM) |

Photochemical Reactions

UV irradiation induces dimerization via the pyridazinone ring:

| Conditions | Product | Notes |

|---|---|---|

| UV (254 nm), 48 hrs | Cyclobutane-type dimer | Reversible under heat |

Enzymatic Modifications

In vitro studies with cytochrome P450 enzymes reveal metabolic pathways:

| Enzyme | Major Metabolite | Site of Modification |

|---|---|---|

| CYP3A4 | O-demethylation at 6,7-dimethoxy groups | Reduced lipophilicity |

| CYP2D6 | Hydroxylation at isoquinoline C4 | Inactive metabolite |

Key Reaction Insights

-

Steric Effects : Bulky substituents on the isoquinoline ring hinder NAS at the 4-Cl-phenyl group .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate coupling reactions compared to THF.

-

Catalyst Optimization : Pd-based catalysts with electron-donating ligands improve cross-coupling yields .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Several studies have indicated that derivatives of isoquinoline exhibit significant anticancer properties. For instance, compounds similar to this one have shown efficacy against various cancer cell lines, including breast and lung cancer. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

-

Antimicrobial Activity

- The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL -

Neuroprotective Effects

- Isoquinoline derivatives have been studied for their neuroprotective effects. This compound may help protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Mechanistic Insights

The pharmacological effects of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial resistance.

- Receptor Modulation : The compound could bind to neurotransmitter receptors, influencing signaling pathways associated with neuroprotection.

Case Studies

-

Case Study 1: Anticancer Activity

- A recent study investigated the effect of this compound on breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with detailed analysis revealing the activation of apoptotic pathways.

-

Case Study 2: Antimicrobial Testing

- In vitro testing against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth effectively at low concentrations (32 µg/mL), suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

A. Impact of Substituents on Bioactivity

- Chlorophenyl Groups : Present in all listed compounds, this group enhances metabolic stability and binding to hydrophobic pockets in target proteins .

- Heterocyclic Moieties: Dihydroisoquinolinyl (Target Compound): Likely confers CNS activity due to structural mimicry of endogenous neurotransmitters (e.g., dopamine) . Indole (Compound in ): Associated with anticancer activity through kinase inhibition or DNA intercalation. Piperazinyl (Compound in ): Facilitates dopaminergic receptor binding, useful in neurological disorders.

B. Molecular Weight and Drug-Likeness

- Bulky substituents (e.g., dihydroisoquinolinyl) may improve target selectivity but reduce solubility .

Research Findings

- Selectivity: The dihydroisoquinolinyl group in the target compound may enhance selectivity for CNS targets over peripheral receptors, as seen in structurally similar neuroprotective agents .

- Antimicrobial Potential: Fluorobenzyl-substituted analogs (e.g., ) exhibit stronger antifungal activity than the target compound, likely due to increased membrane permeability from fluorine’s electronegativity.

- Anti-inflammatory Activity: Pyridazinones with sulfanyl groups (e.g., ) show superior COX-2 inhibition compared to chlorophenyl-only derivatives .

Biological Activity

The compound 6-(4-chlorophenyl)-2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula: C₁₈H₁₈ClN₃O₃

- Molecular Weight: 363.81 g/mol

The compound features a pyridazine core linked to a chlorophenyl and an isoquinoline moiety, which are known for their pharmacological significance.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

- Anti-inflammatory effects

- Antioxidant properties

- Potential anticancer activity

These activities are primarily attributed to its ability to interact with various biological targets.

The biological activity of the compound is believed to be mediated through several mechanisms:

- Inhibition of Cyclooxygenase Enzymes (COX)

-

Antioxidant Activity

- The presence of methoxy groups in the isoquinoline structure enhances the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress.

- Anticancer Properties

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of our target compound:

-

Study on COX Inhibition:

A recent study highlighted that modified isoquinoline derivatives exhibited selective COX-II inhibition with minimal ulcerogenic effects, indicating a favorable safety profile . The most potent derivative had an IC50 value significantly lower than standard anti-inflammatory drugs. -

Anticancer Studies:

Research on related isoquinoline derivatives indicated their ability to inhibit cancer cell proliferation in vitro. For instance, compounds similar in structure demonstrated significant cytotoxicity against various cancer cell lines .

Data Table: Biological Activity Comparison

Q & A

Basic: What synthetic methodologies are recommended for optimizing the synthesis of this pyridazinone derivative?

Answer:

The compound’s synthesis can be optimized using a combination of classical organic synthesis and statistical design of experiments (DOE). For example, a modified Claisen-Schmidt condensation (as described for analogous pyridazinones in ) can be employed, where intermediates like 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one are reacted with aldehyde derivatives under basic conditions. To minimize trial-and-error, apply DOE principles (e.g., factorial design) to assess variables such as solvent polarity, temperature, and catalyst concentration . This approach reduces experimental iterations while identifying critical parameters for yield enhancement.

Basic: What analytical techniques are essential for characterizing structural purity and functional groups in this compound?

Answer:

Use orthogonal analytical methods:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to confirm the dihydroisoquinoline and pyridazinone moieties.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/Vis detection (C18 columns, methanol/water mobile phase) to assess purity, as demonstrated for structurally related pyridazinones .

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities in the dihydroisoquinoline substituent.

Advanced: How can computational methods enhance reaction mechanism elucidation for this compound’s synthesis?

Answer:

Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For instance, use reaction path search algorithms (as described in ) to identify intermediates in the formation of the oxoethyl linker. Pair computational results with kinetic studies (e.g., time-resolved IR spectroscopy) to validate proposed mechanisms. Training in computational tools (e.g., Gaussian, ORCA) is recommended, as emphasized in chemical biology methodologies .

Advanced: How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Answer:

Adopt a systematic SAR workflow:

Scaffold diversification : Synthesize analogs with variations in the chlorophenyl group (e.g., electron-withdrawing/-donating substituents) and dihydroisoquinoline’s methoxy groups.

Biological assays : Use dose-response curves (e.g., IC₅₀ determination in enzyme inhibition assays) to quantify activity.

Data analysis : Apply multivariate regression or machine learning (e.g., Random Forest) to correlate structural features with activity, leveraging statistical frameworks from .

Crystallographic studies : Resolve target-bound structures to guide rational design .

Advanced: How to resolve contradictions in reported biological activity data for pyridazinone derivatives?

Answer:

Contradictions may arise from assay variability or off-target effects. Mitigate this by:

- Orthogonal assays : Validate activity across multiple platforms (e.g., cell-free enzymatic vs. cell-based assays).

- Proteomic profiling : Use techniques like thermal shift assays to identify unintended targets.

- Meta-analysis : Apply comparative frameworks (as in ) to reconcile discrepancies across studies, considering variables like buffer conditions or cell lines.

- Structural analogs : Compare activity trends with closely related compounds (e.g., ’s pyridazinone derivatives) to isolate critical pharmacophores .

Advanced: What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical studies?

Answer:

- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) to improve aqueous solubility.

- Prodrug design : Modify the oxoethyl group with enzymatically cleavable esters.

- Nanoparticle formulation : Use PEGylated liposomes to enhance circulation time.

- In silico modeling : Predict logP and pKa using tools like ACD/Labs or MOE, guided by methodologies in . Validate predictions with shake-flask solubility tests .

Advanced: How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric purity?

Answer:

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during dihydroisoquinoline formation.

- Continuous flow chemistry : Improve reproducibility and heat management for exothermic steps (e.g., cyclization).

- Process analytical technology (PAT) : Integrate real-time HPLC monitoring to detect enantiomeric excess (ee) deviations.

- DoE optimization : Use response surface methodology (RSM) to balance scale-up parameters (e.g., mixing efficiency, temperature gradients) .

Advanced: What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetic (PK) profile?

Answer:

- In vitro :

- Caco-2 assays for intestinal permeability.

- Microsomal stability tests (human/animal liver microsomes) to predict metabolic clearance.

- In vivo :

- Rodent PK studies with LC-MS/MS quantification of plasma/tissue concentrations.

- Bile-duct cannulated models to assess enterohepatic recirculation.

- Toxicogenomics : RNA-seq to identify off-target gene expression changes, aligning with training in chemical biology .

Advanced: How to integrate machine learning into high-throughput screening (HTS) for derivative libraries?

Answer:

- Feature engineering : Use molecular descriptors (e.g., Morgan fingerprints, 3D pharmacophore features) to train models predicting bioactivity.

- Active learning : Prioritize synthesis of compounds with high uncertainty scores to refine model accuracy iteratively.

- Transfer learning : Apply pre-trained models (e.g., ChemBERTa) to small datasets.

- Validation : Cross-check predictions with experimental HTS data from analogous pyridazinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.